molecular formula C9H7F3N2OS B8496904 3-Amino-7-trifluoromethoxy-2H-1,4-benzothiazine

3-Amino-7-trifluoromethoxy-2H-1,4-benzothiazine

Cat. No. B8496904
M. Wt: 248.23 g/mol
InChI Key: NAJBYJNQWKCBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420634B2

Procedure details

A solution of 2-[2-amino-5-(trifluoromethoxy)phenylthio]-acetonitrile (0.70 g, 2.82 mmol) in 5% EtOH/HCl (20 ml) is refluxed for 2 hours. The solvent is then evaporated under vacuum and the residue diluted with H2O. The resulting aqueous solution is washed with CHCl3, basified with conc. NH4OH and the precipitate extracted with CHCl3. The combined organic extracts are dried over Na2SO4 and concentrated to give the product as a pale yellow solid (0.45 g, 64% yield, m.p. 94-96° C.). 1H-NMR (CDCl3): 3.14 (s, 2H), 5.04 (br s, 2H), 6.92-7.10 (m, 3H). MS (ESI): m/z 249 (M+H+).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
EtOH HCl
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[S:13][CH2:14][C:15]#[N:16]>CCO.Cl>[NH2:16][C:15]1[CH2:14][S:13][C:3]2[CH:4]=[C:5]([O:8][C:9]([F:10])([F:11])[F:12])[CH:6]=[CH:7][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC(F)(F)F)SCC#N
Name
EtOH HCl
Quantity
20 mL
Type
solvent
Smiles
CCO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated under vacuum
ADDITION
Type
ADDITION
Details
the residue diluted with H2O
WASH
Type
WASH
Details
The resulting aqueous solution is washed with CHCl3
EXTRACTION
Type
EXTRACTION
Details
the precipitate extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1CSC2=C(N1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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